molecular formula C15H16BrNO2S B2710965 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide CAS No. 2034570-69-7

2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

Cat. No. B2710965
M. Wt: 354.26
InChI Key: KIXDTWSDOJXGHZ-UHFFFAOYSA-N
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Description

“2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, a thiophene ring, and a bromine atom. Benzamides are a class of compounds that have been studied for their biological activity . Thiophenes are five-membered aromatic rings containing four carbon atoms and a sulfur atom.

Scientific Research Applications

Synthesis and Chemical Structure

  • Chemical Synthesis and Antifungal Applications : The synthesis of new compounds with potential antifungal properties involves the preparation of various derivatives, including those related to the structure of 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide. For instance, research has developed compounds by reacting bromoacetyl salicylamide with thiourea and other reagents, showing their potential application as antifungal agents (Narayana et al., 2004).

  • Crystal Structure Characterization : Studies have also focused on the crystal structure analysis of related compounds, providing insights into their molecular configuration and potential interactions. For example, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide was analyzed, revealing its molecular arrangement and potential for further chemical applications (Sharma et al., 2016).

Biological Activity and Potential Applications

  • Antipathogenic Activity : The development of new thiourea derivatives, including structures related to 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide, has shown promise in biological applications. These compounds have been tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against strains known for biofilm growth, indicating their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

  • Chemoselective N-benzoylation : Research into the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, which relates to the functional group manipulation in compounds similar to 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide, has been explored. This process yields N-(2-hydroxyphenyl)benzamides, compounds of biological interest, highlighting the versatility of these chemical structures in synthesizing biologically active molecules (Singh, Lakhan, & Singh, 2017).

properties

IUPAC Name

2-bromo-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-10(18)14-7-6-11(20-14)8-9-17-15(19)12-4-2-3-5-13(12)16/h2-7,10,18H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXDTWSDOJXGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

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